molecular formula C8H8FNO2 B2731259 2-Ethyl-4-fluoro-1-nitrobenzene CAS No. 1089279-29-7

2-Ethyl-4-fluoro-1-nitrobenzene

Cat. No.: B2731259
CAS No.: 1089279-29-7
M. Wt: 169.155
InChI Key: MQNMCCCUGXMTSZ-UHFFFAOYSA-N
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Description

2-Ethyl-4-fluoro-1-nitrobenzene is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene typically involves a multi-step process. One common method includes the nitration of 3-fluoroacetophenone with a nitration reagent to obtain 1-(5-fluoro-2-nitrophenyl)ethanone. This intermediate is then reduced using a reducing agent to yield 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene. Finally, the compound is iodinated to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while ensuring safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-fluoro-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid are commonly used as nitration reagents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: 2-Ethyl-4-fluoro-1-aminobenzene.

    Oxidation: 2-Fluoro-4-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-fluoro-1-nitrobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-fluoro-1-nitrobenzene is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both an electron-withdrawing nitro group and an electron-donating ethyl group creates a unique electronic environment that affects its chemical behavior.

Properties

IUPAC Name

2-ethyl-4-fluoro-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNMCCCUGXMTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089279-29-7
Record name 2-ethyl-4-fluoro-1-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Bromo-4-fluoro-1-nitrobenzene (21.8 g, 100 mmol), ethyl boronic acid (7.5 g, 100 mL), K2CO3 (40 g, 300 mL), dichloro[1,1′-bis(diphenylphosphino)-ferrocene]palladium (II) (6 g) in dioxane (250 mL) and H2O (80 mL) was flushed with N2 and heated at 100° C. overnight. The reaction was diluted with EtOAc and H2O and filtered through Celite®. The organic layer was separated, concentrated and purification by flash chromatography provided the title compound (4.1 g, 24.2 mmol, 24%). 1H NMR (400 MHz, CDCl3) δ ppm 1.30 (t, J=7.78, 3H), 2.92 (q, J=7.78, 2H), 7.01-7.11 (m, 2H), 7.98 (dd, J=8.53 Hz, J=5.53 Hz, 1H).
Quantity
21.8 g
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100 mL
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300 mL
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250 mL
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80 mL
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6 g
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catalyst
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Yield
24%

Synthesis routes and methods II

Procedure details

3-ethyl-fluorobenzene was reacted with nitric acid to obtain 4-nitro-3-ethyl-fluorobenzene which was reacted with N-hydroxy-phthalimide to form 0-(4-nitro-3-ethyl-phenoxy)-phthalimide which was reacted to form 0-(4-nitro-3-ethylphenyl)-hydroxylamine melting at 55°-56° C.
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